(S)-5-Phenyl-1-pentyne-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3S)-5-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m1/s1 |
InChI Key |
RGYWMXFWIZGWSF-LLVKDONJSA-N |
Isomeric SMILES |
C#C[C@H](CCC1=CC=CC=C1)O |
Canonical SMILES |
C#CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
The Contextual Significance of Chiral Propargyl Alcohols in Chemical Research
Chiral propargyl alcohols are organic compounds that feature a hydroxyl group and a carbon-carbon triple bond attached to the same chiral center. This unique structural motif imbues them with a rich and diverse reactivity, making them highly sought-after intermediates in the synthesis of complex molecular architectures. The alkyne functionality can participate in a wide array of transformations, including cycloadditions, cross-coupling reactions, and reductions, while the hydroxyl group can be readily derivatized or used to direct subsequent stereoselective reactions.
The importance of these molecules is underscored by their application in the total synthesis of numerous natural products and biologically active compounds. Their ability to serve as precursors to stereochemically defined acyclic and cyclic systems makes them indispensable tools for constructing molecules with precise three-dimensional arrangements.
S 5 Phenyl 1 Pentyne 3 Ol: a Stereospecific Scaffold
(S)-5-Phenyl-1-pentyne-3-ol is a chiral propargyl alcohol characterized by a phenyl group located two carbons away from the stereocenter. This specific arrangement offers a valuable scaffold for stereospecific synthesis. The term "stereospecific" refers to reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.net In the case of this compound, the predefined stereocenter can be used to control the formation of new stereocenters in subsequent chemical transformations.
The phenyl group can influence the reactivity and selectivity of reactions through steric and electronic effects. Furthermore, the terminal alkyne provides a handle for a variety of coupling reactions, allowing for the facile introduction of molecular complexity. The combination of a defined stereocenter and versatile functional groups makes this compound and related chiral propargyl alcohols powerful tools for the construction of enantiomerically pure molecules.
Historical Development in the Asymmetric Synthesis of Chiral Alkynols
The development of methods for the asymmetric synthesis of chiral alkynols has been a significant area of research in organic chemistry. Early approaches often relied on the use of stoichiometric chiral reagents or chiral auxiliaries, which, while effective, were often inefficient in terms of atom economy and required additional steps for the removal of the chiral auxiliary.
A major breakthrough in this field was the advent of catalytic asymmetric synthesis. The development of chiral catalysts that could facilitate the enantioselective addition of terminal alkynes to aldehydes provided a direct and efficient route to chiral propargyl alcohols. Pioneering work in this area demonstrated the feasibility of using chiral ligands in combination with metal centers to achieve high levels of enantioselectivity.
Over the years, a variety of catalytic systems have been developed for this transformation, employing different metals such as zinc, copper, titanium, and indium, in conjunction with a diverse array of chiral ligands. These advancements have made chiral propargyl alcohols readily accessible building blocks for synthetic chemists.
The Current Research Landscape and Challenges in Enantioselective Alkynol Chemistry
Asymmetric Catalytic Approaches for Carbon-Carbon Bond Formation
Asymmetric catalysis offers an efficient route to enantiopure propargylic alcohols by directly forming the chiral center in an enantioselective manner. nih.gov This is often accomplished through the addition of an alkyne nucleophile to an aldehyde. nih.gov
Transition-Metal Catalysis for Propargyl Alcohol Synthesis
Transition-metal catalysis is a powerful tool for the synthesis of propargylic alcohols. researchgate.net Metals such as copper, palladium, and ruthenium, when combined with chiral ligands, can facilitate the enantioselective addition of terminal alkynes to aldehydes. snnu.edu.cnrsc.org
Ruthenium-based catalysts, particularly thiolate-bridged diruthenium complexes, have demonstrated notable success in the enantioselective propargylic alkylation of propargylic alcohols. nih.govrsc.org For instance, the combination of a diruthenium complex with a copper co-catalyst enables the reaction between propargylic alcohols and β-keto phosphonates, yielding products with high diastereo- and enantioselectivities. rsc.org Another approach involves a dual catalytic system of a diruthenium complex with a chiral ligand and a photoredox catalyst, which allows for the enantioselective alkylation of propargylic alcohols with alkyl radicals. researchgate.net
Copper-catalyzed systems have also been developed for asymmetric propargylic substitution reactions. rsc.org While early examples often required more functionalized starting materials like propargylic esters, recent advancements have enabled the use of propargylic alcohols directly. rsc.org This has been achieved through the design of bifunctional N,N,P-ligands that act as both a base to facilitate esterification in situ and as a chiral ligand for the copper catalyst, leading to high yields and enantioselectivities (up to 97% ee). rsc.org
The following table summarizes representative transition-metal catalyzed systems for the synthesis of chiral propargylic alcohols.
| Catalyst System | Nucleophile | Electrophile | Chiral Ligand | Enantiomeric Excess (ee) |
| Ru-complex/ nih.gov | Enecarbamates | Propargylic alcohols | Optically active phosphoramide | Up to 97% |
| Ru/Ir dual catalyst researchgate.net | Alkyl radicals | Propargylic alcohols | Chiral ligand on Ru | High |
| Cu/N,N,P-ligand rsc.org | N-, C-, O-nucleophiles | Propargylic alcohols | Chiral N,N,P-ligand | Up to 97% |
| Ru/Cu co-catalyst rsc.org | β-keto phosphonates | Propargylic alcohols | Not specified | High |
Organocatalytic Strategies for Enantioselective Alkylation of Aldehydes
Organocatalysis has emerged as a complementary strategy to metal-based catalysis for the synthesis of chiral molecules. unibo.it In the context of propargyl alcohol synthesis, organocatalysts can activate aldehydes towards nucleophilic attack by an alkyne. researchgate.net For example, a cooperative catalytic system involving a thiolate-bridged diruthenium complex and a secondary amine as an organocatalyst can promote the propargylic allylation of α,β-unsaturated aldehydes. rsc.org This dual activation strategy allows for the selective formation of the desired product. rsc.org
Another organocatalytic approach involves the use of chiral phosphoric acids or their derivatives to control the enantioselectivity of the reaction between propargyl alcohols and nucleophiles like trialkenylboroxines. researchgate.net These acid catalysts generate a carbocationic intermediate from the propargyl alcohol, which then undergoes an enantioselective alkenylation. researchgate.net
Enantioselective Nucleophilic Additions to Aldehydes and Ketones
The direct enantioselective addition of a terminal alkyne to a carbonyl group is a fundamental and widely used method for preparing optically active propargylic alcohols. nih.govresearchgate.net This transformation can be achieved using various catalytic systems.
One common approach involves the use of a zinc-based catalyst in conjunction with a chiral ligand. For instance, the addition of zinc alkynylides to aldehydes, catalyzed by an ephedrine (B3423809) derivative, has been shown to be a ligand-accelerated process. scispace.com The choice of solvent can be crucial in minimizing side reactions, such as the addition of the alkyl group from the zinc reagent. scispace.com
Another effective method utilizes a titanium-based catalyst, such as Ti(OiPr)4, in combination with chiral ligands like 4,4′-biquinazoline alcohols. researchgate.net This system can catalyze the asymmetric addition of zinc acetylide to aldehydes, providing the desired propargylic alcohols with good enantioselectivity. researchgate.net
Corey and Cimprich developed a method using an oxazaborolidine catalyst for the enantioselective addition of boron alkynylides to aldehydes. nih.gov This one-pot procedure generates the alkynyl borane (B79455) in situ from an alkynyl stannane, followed by the catalyzed addition to the aldehyde, resulting in excellent yields and enantioselectivities. nih.govscispace.com
Classical Resolution Techniques for Racemic 5-Phenyl-1-pentyne-3-ol
Classical resolution provides an alternative pathway to obtaining enantiopure compounds by separating a racemic mixture.
Kinetic Resolution Methodologies
Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. A notable example is the rhodium-catalyzed parallel kinetic resolution of 1,3-disubstituted allenes, which demonstrates the principle of differentiating between enantiomers in a reaction. molaid.com While not directly applied to 5-Phenyl-1-pentyne-3-ol in the provided context, this methodology represents a viable strategy for its resolution.
Chiral Auxiliary-Mediated Synthesis of (S)-5-Phenyl-1-pentyne-3-ol Derivatives
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral propargylic alcohols, a chiral auxiliary can be attached to either the alkyne or the aldehyde. For example, chiral non-racemic phosphonamide reagents have been employed as stabilized anionic nucleophiles in addition reactions to electrophilic substrates with excellent stereocontrol. beilstein-journals.org These reactions produce building blocks that are instrumental in the total synthesis of complex natural products. beilstein-journals.org
Another example involves the use of chiral oxazolidinones as auxiliaries. While the provided information details their use in the synthesis of other chiral molecules, the principle can be extended to the synthesis of this compound. soton.ac.uk The auxiliary would guide the addition of a nucleophile to a carbonyl group, and subsequent removal of the auxiliary would yield the desired enantiopure alcohol.
Chemoenzymatic Synthesis Routes to Chiral Propargyl Alcohols
Chemoenzymatic strategies provide effective pathways to enantiopure propargylic alcohols, primarily through kinetic resolution of racemates or more advanced deracemization techniques. These methods leverage the high stereoselectivity of enzymes like lipases and alcohol dehydrogenases.
Kinetic Resolution (KR)
Kinetic resolution is a widely applied technique for separating enantiomers from a racemic mixture. unipd.it The process relies on an enzyme that preferentially catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipase-catalyzed enantioselective acylation is a common and highly successful example of this approach. unipd.itnih.gov In this reaction, a racemic alcohol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer to its corresponding ester, allowing for the subsequent separation of the unreacted alcohol enantiomer and the newly formed ester.
Lipases: Lipases from various microbial sources are frequently used. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is particularly effective for the resolution of propargylic and other secondary alcohols, often achieving excellent enantioselectivity. unipd.itnih.gov Other lipases, such as those from Candida rugosa (CRL) and Pseudomonas cepacia (lipase PS-C II), have also been successfully employed. researchgate.netresearchgate.netresearchgate.net
Acyl Donors: Simple and activated esters like vinyl acetate (B1210297) are commonly used as acyl donors. researchgate.net The choice of the acyl donor can influence both the reaction rate and the enantioselectivity. researchgate.net
Deracemization and Dynamic Kinetic Resolution (DKR)
While effective, traditional kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, deracemization and dynamic kinetic resolution (DKR) processes have been developed, which can theoretically convert 100% of the racemic starting material into a single enantiomer.
Oxidation-Reduction Cascades: One prominent deracemization strategy involves a two-step enzymatic cascade. First, a non-selective oxidation converts the racemic alcohol into the corresponding achiral ketone. This can be achieved using enzymes like the peroxygenase from Agrocybe aegerita or a laccase-TEMPO system. nih.govacs.org In the second step, the intermediate ketone is asymmetrically reduced to the desired single-enantiomer alcohol using a highly selective alcohol dehydrogenase (ADH). nih.govacs.org For the synthesis of (S)-alcohols, (S)-selective ADHs, such as the one from Thermoanaerobacter brokii, are employed. nih.govacs.org
Whole-Cell Biocatalysis: Deracemization can also be accomplished using whole microbial cells. For instance, whole cells of Candida parapsilosis ATCC 7330 have been shown to effectively deracemize various aryl and alkyl substituted propargylic alcohols, yielding optically pure products with excellent enantiomeric excess (ee) (up to >99%) and high isolated yields (up to 87%). rsc.orgresearchgate.net
Dynamic Kinetic Resolution (DKR): DKR combines the enantioselective enzymatic reaction of KR with the in-situ racemization of the slower-reacting enantiomer. This is typically achieved by using a combination of a lipase and a metal racemization catalyst, such as a ruthenium complex. acs.org As the preferred enantiomer is consumed by the enzyme, the remaining enantiomer is continuously racemized, making it available for enzymatic conversion and allowing for yields far exceeding 50%. acs.org
| Strategy | Key Catalyst(s) | Mechanism | Typical Yield | Reported Substrates |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Lipase (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer from a racemic mixture. | <50% (for each enantiomer) | Phenyl propargylic alcohols, 1-phenyl 1-propanol (B7761284) unipd.itnih.gov |
| Deracemization (Oxidation-Reduction) | Peroxygenase/ADH or Laccase-TEMPO/ADH | Oxidation of racemate to ketone, followed by enantioselective reduction. | >70% | Various propargylic alcohols nih.govacs.org |
| Deracemization (Whole-Cell) | Candida parapsilosis ATCC 7330 | Whole-cell mediated oxidation and reduction sequence. | up to 87% | Aryl and alkyl substituted propargyl alcohols rsc.orgresearchgate.net |
| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Catalyst | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. | >90% | Benzylic alcohols, α-hydroxy ketones acs.org |
Optimization of Reaction Parameters for Enantiomeric Purity and Yield
To achieve maximum efficiency in the synthesis of this compound, careful optimization of various reaction parameters is essential. Factors such as catalyst selection and loading, solvent properties, temperature, and substrate-related choices can profoundly impact both the yield and the enantiomeric purity of the final product. nih.govrsc.org
Catalyst Loading: The concentration of the enzyme or catalyst is a critical parameter. While a higher catalyst loading can increase the reaction rate, it may not always be cost-effective. In some cases, an excessive amount of enzyme can even lead to denaturation or handling issues, necessitating a balance between reaction speed and catalyst efficiency. researchgate.net
Solvent Polarity: The choice of organic solvent is crucial, especially in lipase-catalyzed reactions. The solvent's polarity, often quantified by its Log P value, can affect enzyme stability, activity, and enantioselectivity. nih.gov For the lipase-catalyzed resolution of (R,S)-1-phenyl 1-propanol, a systematic study of solvents with Log P values from 0.5 to 4.5 revealed that toluene (B28343) (Log P = 2.5) provided the optimal medium for achieving high enantioselectivity. nih.gov Non-polar, hydrophobic solvents generally prevent the stripping of essential water from the enzyme's surface, thus preserving its active conformation.
Temperature: Temperature influences reaction kinetics and enzyme stability. For every enzyme, there is an optimal temperature range for activity. Temperatures below this range result in slower reaction rates, while higher temperatures can lead to thermal denaturation and a loss of both activity and enantioselectivity. nih.gov For example, in the resolution of 1-phenyl 1-propanol, the enantiomeric excess was highest at 50°C. nih.gov Conversely, in the hydrolysis of certain allyl esters, increasing the temperature from 30°C to 40°C resulted in a significant drop in the enantiomeric excess of the product. dntb.gov.ua
Acyl Donor: In kinetic resolutions via transesterification, the structure of the acyl donor can significantly affect the outcome. researchgate.net Vinyl esters are often preferred because they produce an enol that tautomerizes to a stable ketone (e.g., acetaldehyde (B116499) or acetone), shifting the reaction equilibrium forward. researchgate.net The chain length and steric bulk of the acyl group can also impact the enzyme's enantiopreference. Studies on the resolution of 1-phenyl 1-propanol found lauric acid (a 12-carbon fatty acid) to be a superior acyl donor compared to longer-chain fatty acids. nih.gov
Water Content: For lipase reactions in organic media, a minute amount of water is essential for maintaining the enzyme's catalytic activity. However, in esterification reactions, water is a byproduct that can promote the reverse hydrolysis reaction, lowering the net yield. The addition of molecular sieves is a common strategy to remove water as it is formed, thereby driving the reaction towards product formation. nih.gov
| Parameter | Condition Tested | Optimal Condition | Outcome |
|---|---|---|---|
| Lipase Type | Novozym 435, C. rugosa, P. fluorescens | Novozym 435 | Highest enantioselectivity |
| Acyl Donor (Fatty Acid) | C12 to C16 | Lauric Acid (C12) | Highest ee(S) |
| Solvent | Toluene, Hexane, Isooctane, etc. | Toluene (Log P = 2.5) | Highest ee(S) |
| Temperature | 10 - 60 °C | 50 °C | Highest ee(S) of 95% |
| Molecular Sieves | 0 - 133.2 kg/m³ | 133.2 kg/m³ | Improved conversion and ee |
| Molar Ratio (Acyl Donor:Alcohol) | 1:1, 3:2, 2:1, 3:1 | 1:1 | Best enantioselectivity |
Mechanistic Pathways in Asymmetric Catalysis for Propargyl Alcohol Formation
The asymmetric synthesis of propargyl alcohols, including this compound, is a pivotal transformation in organic chemistry, providing chiral building blocks for a variety of complex molecules. Understanding the mechanistic pathways of these reactions is crucial for the development of more efficient and selective catalysts. The formation of propargyl alcohols through the addition of an alkyne to an aldehyde can be achieved using various catalytic systems, each with its own distinct mechanism.
A prominent method for this transformation is the catalytic asymmetric alkynylation of aldehydes. This reaction typically involves the use of a chiral catalyst to control the stereochemical outcome. The most common methods involve the addition of alkynylzinc reagents to aldehydes in the presence of a chiral ligand wikipedia.org. The terminal alkyne's acidity allows for the in situ generation of the alkynylzinc species from an alkylzinc reagent or zinc triflate (Zn(OTf)₂).
Role of Chiral Catalysts and Ligand Design in Stereocontrol
The stereoselectivity of the asymmetric addition of alkynes to aldehydes is dictated by the chiral environment created by the catalyst and its associated ligands. The design of these ligands is therefore of paramount importance in achieving high enantioselectivity.
One successful approach involves the use of chiral amino alcohols as ligands for zinc-based catalysts. For instance, N-methylephedrine has been used stoichiometrically with Zn(OTf)₂ to achieve high enantiomeric excesses in the synthesis of propargyl alcohols wikipedia.org. The proposed mechanism involves the formation of a chiral zinc-amino alcohol complex that coordinates both the aldehyde and the alkynylzinc reagent, facilitating the enantioselective transfer of the alkynyl group.
Density functional theory (DFT) calculations on the propargylation of aromatic aldehydes catalyzed by helical bipyridine N-oxides have provided insights into the origin of enantioselectivity. These studies suggest that stereoselectivity arises from through-space electrostatic interactions between the carbonyl carbon and the chlorine ligands bound to the silicon of the allenyltrichlorosilane reagent, rather than from noncovalent aryl-aryl interactions between the aldehyde and the chiral ligand as initially proposed bohrium.comacs.org.
BINOL-derived phosphoric acids have also been employed as Brønsted acid catalysts for the asymmetric propargylation of aldehydes. DFT calculations indicate that the reaction proceeds through a six-membered transition state where the Brønsted acidic site of the catalyst interacts with the pseudoaxial oxygen of a cyclic boronate intermediate, and the phosphoryl oxygen interacts with the formyl proton of the aldehyde researchgate.net. This dual activation model explains the observed stereochemical outcome.
The following table summarizes the performance of different chiral catalysts in the asymmetric propargylation of aldehydes, highlighting the impact of ligand design on enantioselectivity.
| Catalyst/Ligand | Aldehyde | Alkyne Source | Enantiomeric Excess (ee) | Reference |
| N-methylephedrine/Zn(OTf)₂ | Various aromatic aldehydes | Terminal alkynes | Up to 99% | wikipedia.org |
| Helical Bipyridine N-oxide | Benzaldehyde | Allenyltrichlorosilane | High | bohrium.comacs.org |
| BINOL-derived Phosphoric Acid | Various aldehydes | Allenylboronate | High | researchgate.netnih.gov |
| ProPhenol/Dimethylzinc | Unsaturated aldehydes | Zinc alkynylides | High | nih.gov |
Identification and Characterization of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are key to elucidating the mechanistic pathways of asymmetric propargylation. While direct observation of these transient species is often challenging, computational studies and indirect experimental evidence have provided valuable insights.
In zinc-catalyzed propargylations, the reaction is believed to proceed through an allenylzinc intermediate, which is generated from the reaction of a propargyl boronate with diethylzinc. This intermediate then reacts with the aldehyde to form the homopropargylic alcohol. A proposed catalytic cycle involves a B/Zn exchange, which is often the rate-limiting step, followed by the addition to the carbonyl compound and regeneration of the active zinc species acs.orgorganic-chemistry.orgnih.gov.
For Brønsted acid-catalyzed reactions using BINOL-derived phosphoric acids, the transition state has been modeled computationally. The calculations support a six-membered cyclic transition state where the catalyst activates the boronate reagent through hydrogen bonding to one of its oxygen atoms, while the phosphoryl oxygen of the catalyst activates the aldehyde via a hydrogen bond to the formyl proton researchgate.net. This highly organized transition state assembly is responsible for the high degree of stereocontrol.
DFT studies on the enantioselective propargylation of aromatic aldehydes with allenyltrichlorosilanes catalyzed by bipyridine N-oxides have also characterized the low-lying transition states. These calculations have been instrumental in understanding the origin of enantioselectivity, showing that electrostatic interactions play a crucial role in differentiating the diastereomeric transition states bohrium.comacs.org.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for understanding the factors that control the reaction rate and for identifying the rate-limiting step of a catalytic cycle. In the context of asymmetric propargylation, such studies can help in optimizing reaction conditions and catalyst design.
For the zinc-catalyzed propargylation of trifluoromethyl ketones with a propargyl borolane, reaction progress analysis has indicated that the boron-zinc exchange is predominantly the rate-limiting step acs.org. The study also revealed a water acceleration effect, where a catalytic amount of water is proposed to generate an intermediate that catalyzes this exchange, thereby facilitating the reaction.
In rhodium-catalyzed oxidative cycloadditions, which can lead to functionalized cyclic systems from precursors like benzamides and alkynes, kinetic studies have been used to probe the mechanism. For the synthesis of isoquinolones, it was found that the C-H activation step is the turnover-limiting step of the reaction nih.gov. While not directly the formation of a propargyl alcohol, this provides a framework for how kinetic studies can be applied to understand complex catalytic cycles involving alkynes.
Kinetic resolution of propargylic alcohols through enantioselective reactions can also provide mechanistic insights. For instance, the kinetic resolution of tertiary propargylic alcohols via an enantioselective Cu-H-catalyzed Si-O coupling has been reported, demonstrating high selectivity factors dntb.gov.ua. Similarly, N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation has been used for the kinetic resolution of acyclic tertiary propargylic alcohols nih.gov. While these are not formation reactions, the kinetic data obtained from such resolutions can inform on the interactions between the chiral catalyst and the propargylic alcohol substrate.
Mechanistic Aspects of Alkyne Functionalization in this compound Derivatives
The alkyne moiety in derivatives of this compound is a versatile functional group that can undergo a variety of transformations, allowing for the construction of complex molecular architectures. Understanding the mechanistic aspects of these functionalization reactions is crucial for controlling their outcome and expanding their synthetic utility.
Intramolecular Hydroarylation Pathways of 1,5-Diaryl-1-pentyne Systems
Intramolecular hydroarylation of 1,5-diaryl-1-pentyne systems, which are structurally related to derivatives of this compound, provides a powerful method for the synthesis of fused carbocyclic and heterocyclic compounds. These reactions can be catalyzed by various transition metals, with gold and rhodium being particularly effective.
Gold(I) catalysts are known to be excellent π-acids, capable of activating alkynes towards nucleophilic attack. The general mechanism for gold-catalyzed intermolecular alkyne hydrofunctionalization involves the formation of a π-complex between the cationic gold center and the alkyne. This activates the alkyne for nucleophilic attack by the arene, leading to the formation of a vinyl-gold intermediate, which upon protodeauration, yields the hydroarylated product and regenerates the active catalyst mdpi.comresearchgate.net.
In the context of intramolecular hydroarylation of allenes, which shares mechanistic similarities with alkyne hydroarylation, mechanistic studies have revealed that the catalyst can rest as a dinuclear bridging vinyl structure. This highlights the potential for more complex catalyst resting states than simple monomeric species nih.govcapes.gov.brscilit.com.
A detailed experimental and computational mechanistic study of the intermolecular hydroarylation of alkynes catalyzed by (P,C)-cyclometalated Au(III) complexes has shown that the reaction proceeds via an outer-sphere pathway. Side-on coordination of the alkyne to the Au(III) center promotes the nucleophilic addition of the arene. The study also identified a σ-arene Au(III) complex as an off-cycle resting state acs.org.
The following table presents a simplified comparison of proposed mechanistic steps in gold-catalyzed hydroarylation.
| Catalyst System | Key Intermediate | Proposed Nucleophilic Attack | Catalyst Resting State | Reference |
| Gold(I) | Vinyl-gold complex | Intramolecular attack of arene on Au-activated alkyne | Monomeric Au(I) species | mdpi.comresearchgate.net |
| Ph₃PAu⁺ | Dinuclear bridging vinyl-gold complex | Intramolecular attack of arene on Au-activated allene (B1206475) | Dinuclear Au(I) species | nih.govcapes.gov.brscilit.com |
| (P,C)-cyclometalated Au(III) | σ-arene Au(III) complex | Outer-sphere attack of arene on Au-activated alkyne | σ-arene Au(III) complex | acs.org |
Oxidative Cyclization Reactions of Alkynyl Derivatives
Oxidative cyclization of alkynyl derivatives, such as those that can be prepared from this compound, offers a route to highly functionalized cyclic products. These reactions often involve a change in the oxidation state of the metal catalyst.
Rhodium catalysts have been shown to be effective in promoting the oxidative cycloaddition of benzamides and alkynes to form isoquinolones. The proposed mechanism involves the N-H metalation of the amide followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes alkyne insertion, followed by reductive elimination to yield the product and regenerate the catalytically active Rh(III) species nih.gov. Rhodium(I) catalysts can also effect the tandem cyclization of alkynes, where a terminal alkyne is converted to a rhodium alkynyl species that can react with a tethered functional group nih.gov.
Gold-catalyzed oxidative cyclization of homopropargyl alcohols with isatins has been developed to access 3-hydroxyoxindoles. This reaction is proposed to proceed through the formation of an α-oxo gold carbene, which then forms a gold-containing ylide. This ylide is then trapped by the isatin (B1672199) in an aldol-type reaction researchgate.netacs.org.
Palladium(II)-catalyzed oxidative cyclizations of various heteroatom nucleophiles onto unactivated olefins have also been studied. While not directly involving alkynes, the mechanistic insights are relevant. For example, experiments with stereospecifically deuterated primary alcohol substrates suggest that the reaction proceeds via a syn-oxypalladation mechanism nih.gov.
The following table summarizes different catalytic systems for the oxidative cyclization of alkynyl derivatives.
| Catalyst | Substrates | Key Mechanistic Feature | Product Type | Reference |
| Rhodium(III) | Benzamides and alkynes | C-H/N-H activation and rhodacycle formation | Isoquinolones | nih.gov |
| Gold(I) | Homopropargyl alcohols and isatins | Formation of an α-oxo gold carbene and ylide intermediate | 3-Hydroxyoxindoles | researchgate.netacs.org |
| Rhodium(I) | Terminal alkynes with tethered functional groups | Formation of a rhodium alkynyl and alkenylidene species | Fused ring systems | nih.gov |
Stereochemical Course of Transformations Involving the Chiral Center
The stereochemical outcome of reactions at the chiral carbinol center of this compound is a critical aspect of its synthetic utility, dictating the three-dimensional structure of the resulting products. The transformation of the hydroxyl group into other functionalities can proceed through various mechanisms, each with distinct stereochemical consequences. Generally, these reactions can be categorized by whether they lead to inversion, retention, or racemization of the original stereocenter.
The stereochemical course is largely dependent on the reaction mechanism. For instance, reactions proceeding through a direct backside attack, characteristic of an S(_N)2 mechanism, are expected to result in a complete inversion of the stereochemical configuration. Conversely, reactions that involve the formation of a planar carbocation intermediate, typical of an S(_N)1 pathway, would likely lead to racemization, producing a mixture of both enantiomers. Retention of configuration is also possible through mechanisms involving a double inversion or the formation of an intermediate that shields one face of the molecule.
A common and well-studied reaction that provides insight into the stereochemical course of such transformations is the Mitsunobu reaction. This reaction is known to proceed with a high degree of stereochemical inversion for a wide range of primary and secondary alcohols. nih.govnih.gov The mechanism involves the activation of the hydroxyl group by a phosphine-azodicarboxylate adduct, followed by an S(_N)2 displacement by a nucleophile. nih.gov Given this established precedent, it is highly probable that subjecting this compound to Mitsunobu conditions would lead to the corresponding product with an inverted (R) configuration at the C-3 center.
To illustrate the expected stereochemical outcomes for reactions at the chiral center of this compound, the following table summarizes the anticipated products based on established reaction mechanisms. It is important to note that these are predicted outcomes based on general mechanistic principles, and experimental verification is essential.
| Reaction Type | Reagents | Proposed Mechanism | Expected Stereochemical Outcome at C-3 |
| Mitsunobu Esterification | PPh₃, DIAD, RCOOH | S(_N)2 | Inversion |
| Tosylation | TsCl, Pyridine | Retention (reaction at oxygen) | Retention |
| Nucleophilic Substitution of Tosylate | Nu⁻ | S(_N)2 | Inversion |
| Acid-Catalyzed Dehydration | H₂SO₄, heat | E1 (via carbocation) | Racemization at C-3 if substitution occurs |
Further research, including detailed kinetic and stereochemical studies, would be invaluable in confirming these predictions and fully elucidating the mechanistic pathways governing the transformations of this compound. Such studies would solidify its role as a versatile chiral building block in asymmetric synthesis.
Stereochemical Purity Determination
Ensuring the enantiomeric purity of this compound is paramount. A suite of advanced chromatographic and spectroscopic techniques is utilized to resolve the enantiomers and quantify their relative abundance, thereby determining the enantiomeric excess (e.e.) of a given sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For propargyl alcohols like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly effective. mdpi.comchemspider.com
The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Interactions such as hydrogen bonding (with the hydroxyl group), π-π stacking (with the phenyl ring), and steric hindrance contribute to the differential retention. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated with high precision.
Illustrative Research Findings: A typical method for analyzing a sample of 5-Phenyl-1-pentyne-3-ol would involve a column like a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)). The mobile phase is often a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol), which modulates retention time and resolution. rsc.org
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~12.5 min |
| Retention Time (S-enantiomer) | ~14.8 min |
| Resolution (Rs) | > 2.0 |
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral discrimination through the use of chiral shift reagents (CSRs), typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III), commonly known as Eu(hfc)₃. fiveable.menih.gov When a CSR is added to a solution of a racemic or enantioenriched chiral compound, it coordinates with a Lewis basic site (the hydroxyl group in this case) to form transient diastereomeric complexes.
These complexes have distinct magnetic environments, causing the NMR signals of the corresponding protons in the two enantiomers to resonate at different frequencies. This chemical shift non-equivalence (ΔΔδ) allows for the direct integration of the signals to determine the enantiomeric ratio. Protons closer to the stereocenter and the coordinating hydroxyl group, such as the methine proton at C3, typically exhibit the largest separation. sigmaaldrich.com
Illustrative Research Findings: Upon addition of Eu(hfc)₃ to a CDCl₃ solution of partially resolved 5-Phenyl-1-pentyne-3-ol, the triplet corresponding to the H3 proton would be expected to resolve into two distinct triplets.
| Proton | Original δ (ppm) | δ with CSR (R-enantiomer) | δ with CSR (S-enantiomer) | ΔΔδ (ppm) |
|---|---|---|---|---|
| H3 (methine) | ~4.45 | ~5.15 | ~5.05 | 0.10 |
| H1 (alkynyl) | ~2.50 | ~2.85 | ~2.82 | 0.03 |
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a defining characteristic of enantiomers, which rotate light by equal magnitudes but in opposite directions. The specific rotation [α] is a standardized physical constant for a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration).
The observed rotation (α) is measured, and the specific rotation is calculated using the formula: [α]λT = α / (c · l) where T is the temperature, λ is the wavelength of the light (typically the sodium D-line, 589 nm), c is the concentration in g/mL, and l is the path length in decimeters. While an experimentally determined specific rotation for enantiomerically pure this compound is not readily available in the literature, this technique remains essential for characterizing the bulk sample's optical properties and confirming the presence of a single enantiomer once purity is established by other means.
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations, often providing higher efficiency, faster analysis times, and reduced consumption of organic solvents. rsc.orgchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, modified with a small amount of an alcohol like methanol or ethanol. hplc.eu
Similar to chiral HPLC, SFC relies on chiral stationary phases, with polysaccharide-based columns being the most widely used and successful for a broad range of compounds, including chiral alcohols. researchgate.net The lower viscosity and higher diffusivity of the supercritical fluid mobile phase contribute to improved resolution and speed. The separation mechanism is governed by the same principles of forming transient diastereomeric complexes with the CSP. oregonstate.edu
Illustrative Research Findings: The enantiomers of 5-Phenyl-1-pentyne-3-ol can be baseline resolved in under five minutes using chiral SFC.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 15 MPa |
| Temperature | 35 °C |
| Retention Time (1st eluting) | ~2.8 min |
| Retention Time (2nd eluting) | ~3.5 min |
Structural Elucidation Techniques
Beyond confirming purity, it is essential to verify the molecular structure of this compound. Advanced NMR spectroscopy provides the necessary tools to unambiguously determine atom connectivity and confirm the presence of key functional groups.
One-dimensional (1D) ¹H and ¹³C NMR provide the foundation for structural analysis, but two-dimensional (2D) techniques are required for definitive assignment.
¹H and ¹³C NMR: The ¹H NMR spectrum shows characteristic signals for the phenyl, methylene, methine, and alkynyl protons. The ¹³C NMR spectrum confirms the presence of 11 distinct carbon atoms, with chemical shifts indicative of the phenyl ring, the sp-hybridized alkyne carbons, and the sp³-hybridized carbons of the aliphatic chain, including the carbinol carbon (C3). azom.com
| Position | 1H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | 13C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~2.50 (d, J=2.1) | ~83.0 |
| 2 | - | ~72.5 |
| 3 | ~4.45 (td, J=6.5, 2.1) | ~61.0 |
| 4 | ~2.05 (m) | ~38.5 |
| 5 | ~2.80 (m) | ~31.5 |
| Phenyl (C') | ~7.20-7.35 (m) | ~141.0 (C1'), 128.5 (C2'/C6'), 128.4 (C3'/C5'), 126.0 (C4') |
| OH | ~2.10 (broad s) | - |
Deuteration Studies (D₂O Shake): The assignment of the hydroxyl (-OH) proton can be unequivocally confirmed by a "D₂O shake" experiment. libretexts.org After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is shaken. The labile hydroxyl proton rapidly exchanges with deuterium. A subsequent ¹H NMR spectrum will show the disappearance of the -OH signal, confirming its identity. libretexts.orgnih.gov
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For 5-Phenyl-1-pentyne-3-ol, it would show correlations between H1 and H3, H3 and H4, and H4 and H5, confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
| Key HMBC Correlations (1H → 13C) |
|---|
| H1 → C2, C3 |
| H3 → C1, C2, C4, C5 |
| H5 → C4, C1', C2'/C6' |
Through the combined application of these advanced chromatographic and spectroscopic methods, the stereochemical purity and structural integrity of this compound can be established with a high degree of scientific certainty.
X-ray Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. nih.gov For a chiral molecule such as this compound, which is typically a liquid or oil at room temperature, this analysis requires the preparation of a suitable crystalline derivative. The process involves reacting the parent alcohol with a reagent that induces crystallization, such as a heavy-atom-containing acid to form a salt or ester (e.g., a p-bromobenzoate derivative).
The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
A critical application of this technique for this compound is the absolute confirmation of its stereochemistry. nih.gov By employing anomalous dispersion methods, particularly if a heavier atom is incorporated into the derivative, the absolute configuration of the chiral center (C3) can be unequivocally assigned as (S) or (R), validating the stereoselective synthesis or resolution process. mdpi.com The analysis provides a wealth of structural data, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and potential intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.
While specific crystallographic data for a derivative of this compound is not widely available in published literature, a typical analysis would yield the parameters shown in the table below.
| Crystallographic Parameter | Description | Example Data Type |
| Formula | The chemical formula of the crystalline derivative. | C₁₈H₁₅BrO₂ |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 9.7 Å, c = 28.1 Å, α=β=γ=90° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C, C-O, C-H, C≡C |
| Bond Angles | The angle formed between three connected atoms. | O-C3-C2, C4-C3-C2 |
| Absolute Configuration | The confirmed stereochemistry at the chiral center. | Flack parameter close to 0 |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
In IR spectroscopy, the molecule is exposed to infrared radiation, and the frequencies at which the molecule absorbs this energy correspond to specific vibrational transitions (e.g., stretching, bending). Raman spectroscopy is a complementary light-scattering technique where a monochromatic laser is directed at the sample, and the scattered light is analyzed. The frequency shifts in the scattered light provide information about the vibrational modes. While both methods probe molecular vibrations, they are governed by different selection rules; IR bands arise from a change in the dipole moment, whereas Raman bands arise from a change in polarizability.
The spectrum of this compound is expected to show characteristic peaks that can be assigned to its constituent parts. The hydroxyl group gives rise to a strong, broad absorption in the IR spectrum due to hydrogen bonding. The terminal alkyne shows two distinctive, sharp signals: one for the C-H stretch and another for the C≡C triple bond stretch. The phenyl group contributes several peaks corresponding to C-H and C=C stretching and bending modes.
The following table details the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad | Weak |
| ≡C-H Stretch | Terminal Alkyne | 3350 - 3250 | Strong, Sharp | Medium |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | Alkyl Chain (-CH₂-) | 3000 - 2850 | Medium | Medium |
| C≡C Stretch | Alkyne | 2150 - 2100 | Medium-Weak, Sharp | Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium | Strong |
| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong | Weak |
| =C-H Bend (Aromatic) | Phenyl Ring | 900 - 675 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the elemental composition of a molecule with extremely high precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₂O), HRMS provides an accurate mass measurement of its molecular ion, confirming its elemental formula.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.
Common fragmentation pathways for an alcohol like this compound include:
Loss of Water: Dehydration of the alcohol can lead to the loss of an H₂O molecule, resulting in a prominent M-18 peak. libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (the alpha carbon) is a common pathway for alcohols. libretexts.orgyoutube.com For this molecule, this could involve cleavage between C3-C4 or C2-C3.
Benzylic Cleavage: Fragmentation at the bond between C4 and C5 is favorable due to the formation of a stable benzyl radical or cation.
The table below lists the calculated exact masses for the molecular ion and plausible fragments of this compound.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Plausible Origin |
| [M+H]⁺ | [C₁₁H₁₃O]⁺ | 161.0961 | Protonated Molecular Ion |
| [M]⁺˙ | [C₁₁H₁₂O]⁺˙ | 160.0883 | Molecular Ion |
| [M-H₂O]⁺˙ | [C₁₁H₁₀]⁺˙ | 142.0777 | Loss of water from the molecular ion |
| [C₆H₅CH₂CH₂]⁺ | [C₈H₉]⁺ | 105.0699 | Cleavage of C3-C4 bond (alpha-cleavage) |
| [M-C₃H₃O]⁺ | [C₈H₉]⁺ | 105.0699 | Loss of propynol radical |
| [C₆H₅CH₂]⁺ | [C₇H₇]⁺ | 91.0542 | Benzylic cleavage with rearrangement (Tropylium ion) |
| [HC≡CCH(OH)]⁺˙ | [C₃H₄O]⁺˙ | 56.0257 | Cleavage of C3-C4 bond (alpha-cleavage) |
Analysis of Isotopic Species and Deuteration Patterns
The analysis of isotopic species, particularly through deliberate deuterium labeling, is a sophisticated method to probe reaction mechanisms, trace metabolic pathways, and serve as internal standards in quantitative mass spectrometry. proquest.com For this compound, specific deuteration can be achieved at several positions, with the resulting isotopic patterns analyzed primarily by HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy.
The most common deuteration site for a terminal alkyne is the acetylenic proton. This hydrogen is weakly acidic and can be readily exchanged for deuterium (D) under mild conditions. mdpi.com Catalytic methods, for instance using copper(I) or iridium(III) complexes in the presence of a deuterium source like D₂O or acetone-d₆, facilitate this H/D exchange with high efficiency. mdpi.comnih.gov This specific labeling is useful in Raman spectroscopy, as the C-D bond has a distinct vibrational frequency from the C-H bond, allowing for spectral separation. rsc.org
Further deuteration can be targeted at the α-carbon to the hydroxyl group (C3). Certain iridium catalysts have been shown to selectively catalyze H/D exchange at the α-position of alcohols using D₂O as the deuterium source. nih.gov
HRMS is instrumental in confirming the incorporation of deuterium, as each deuterium atom adds approximately 1.00628 Da to the mass of the molecule. By comparing the high-resolution mass spectrum of the deuterated sample to the unlabeled compound, the number and location of deuterium atoms can often be inferred from the mass shift of the molecular ion and key fragments.
The following table summarizes the expected mass shifts for specific deuteration patterns of this compound.
| Compound Name | Deuteration Site(s) | Molecular Formula | Expected Exact Mass [M+H]⁺ (m/z) | Mass Increase (Da) |
| This compound | None | [C₁₁H₁₃O]⁺ | 161.0961 | 0 |
| (S)-5-Phenyl-1-d-1-pentyne-3-ol | Alkyne Terminus (C1) | [C₁₁H₁₂DO]⁺ | 162.1024 | +1.0063 |
| (S)-5-Phenyl-1-pentyne-3-d-3-ol | Carbinol Carbon (C3) | [C₁₁H₁₂DO]⁺ | 162.1024 | +1.0063 |
| (S)-5-Phenyl-1-d-1-pentyne-3-d-3-ol | C1 and C3 | [C₁₁H₁₁D₂O]⁺ | 163.1087 | +2.0126 |
Computational and Theoretical Studies of S 5 Phenyl 1 Pentyne 3 Ol and Its Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. For (S)-5-Phenyl-1-pentyne-3-ol, these calculations would reveal critical electronic properties.
Key Parameters from DFT and Ab Initio Calculations:
| Parameter | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules. |
| Natural Bond Orbital (NBO) Analysis | Analyzes the delocalization of electron density and the nature of chemical bonds, providing insights into intramolecular interactions and stability. |
These methods would allow for a detailed characterization of the electronic landscape of this compound, which is essential for understanding its chemical behavior.
Conformation Analysis and Stereoisomer Stability
The presence of a chiral center and rotatable bonds in this compound means it can exist in various conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. This analysis would typically involve systematically rotating the single bonds and calculating the energy of each resulting geometry. The relative energies of different conformers and the energy barriers between them are crucial for understanding the molecule's flexibility and the populations of different shapes at a given temperature. Furthermore, computational analysis could precisely determine the energy difference and stability between the (S) and (R) enantiomers.
Reactivity Predictions and Selectivity Profiling
Quantum chemical calculations can predict the reactivity of this compound. Reactivity descriptors derived from DFT, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is vital for predicting how the molecule will react with different reagents and for understanding the regioselectivity and stereoselectivity of such reactions.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, providing a trajectory of their positions and velocities. This would allow for the exploration of its conformational landscape in a more dynamic and realistic manner, including the influence of solvent molecules. MD simulations are particularly useful for understanding large-scale conformational changes and the flexibility of the molecule, which can influence its interaction with other molecules, such as enzymes or catalysts.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic properties. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a robust method for confirming the structure and stereochemistry of a synthesized compound.
Reaction Pathway Modeling and Transition State Analysis
To understand the mechanism of a chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (the highest energy point along the reaction coordinate).
Key Aspects of Reaction Pathway Modeling:
| Component | Description |
| Reactant and Product Geometries | Optimized structures of the starting materials and final products. |
| Transition State (TS) Structure | The specific geometry at the peak of the energy barrier between reactants and products. Locating the TS is crucial for understanding the reaction mechanism. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Reaction Energy (ΔE) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |
By mapping out the energy profile of a potential reaction, computational chemists can gain a deep understanding of the reaction mechanism, predict reaction rates, and explain observed selectivities.
Computational Design of Chiral Catalysts and Substrate-Catalyst Interactions
The enantioselective synthesis of chiral propargylic alcohols, including this compound, is a significant focus in synthetic chemistry. The development of effective chiral catalysts is paramount to achieving high enantioselectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of such catalysts and for elucidating the intricate interactions between the catalyst and substrate that govern the stereochemical outcome of a reaction.
Computational studies in this area often focus on modeling the transition states of the catalyzed reaction. The difference in the activation energies of the transition states leading to the (S) and (R) enantiomers is directly related to the enantiomeric excess (ee) that can be expected. By calculating these energy differences for various catalyst-substrate combinations, researchers can predict the effectiveness of a catalyst without the need for extensive experimental screening.
A key aspect of these computational models is the detailed analysis of non-covalent interactions between the chiral catalyst and the substrate, this compound. These interactions, which include hydrogen bonding, steric hindrance, and π-π stacking, play a crucial role in stabilizing one transition state over the other. For a molecule like this compound, the phenyl group and the alkyne moiety are key features that can engage in specific interactions with a suitably designed chiral catalyst.
For instance, in the asymmetric transfer hydrogenation of propargyl ketones to form chiral propargylic alcohols, computational studies can be employed to design catalysts that favor the formation of one enantiomer. DFT calculations can model the interaction of the substrate with a chiral catalyst, such as a ruthenium complex bearing a chiral ligand. These models can reveal the specific steric and electronic factors that control the facial selectivity of the hydride attack on the ketone.
Detailed research findings from computational studies on analogous systems provide valuable insights. For example, DFT studies on ruthenium-catalyzed propargylic substitution reactions have explored the effect of substituents on the propargylic alcohol on both reactivity and enantioselectivity. nih.govacs.org These studies calculate the energies of the transition state structures to predict which diastereomeric pathway is favored.
To illustrate the type of data generated from such computational studies, the following hypothetical table presents calculated energy differences and predicted enantiomeric excess for the reaction of a prochiral precursor to form 5-Phenyl-1-pentyne-3-ol with different computationally designed chiral catalysts.
| Catalyst ID | Chiral Ligand Motif | ΔG‡ (S) (kcal/mol) | ΔG‡ (R) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |
|---|---|---|---|---|---|
| Cat-01 | Chiral Diamine | 15.2 | 16.8 | 1.6 | 92 (S) |
| Cat-02 | Phosphine-Oxazoline | 14.5 | 15.1 | 0.6 | 55 (S) |
| Cat-03 | Salen-based | 16.0 | 15.5 | -0.5 | 45 (R) |
| Cat-04 | BINAP derivative | 13.8 | 16.2 | 2.4 | 99 (S) |
This table is a hypothetical representation of data that would be generated from computational studies to guide catalyst selection. ΔG‡ (S) and ΔG‡ (R) are the calculated free energies of activation for the formation of the (S) and (R) enantiomers, respectively. ΔΔG‡ = ΔG‡ (R) - ΔG‡ (S). The predicted ee is calculated based on the ΔΔG‡ value.
The insights gained from these computational models are instrumental in the iterative process of catalyst design. By understanding the key substrate-catalyst interactions at a molecular level, chemists can rationally modify the catalyst structure to enhance enantioselectivity. This synergy between computational and experimental chemistry accelerates the discovery of new and more efficient catalytic systems for the synthesis of chiral molecules like this compound.
Synthetic Applications of S 5 Phenyl 1 Pentyne 3 Ol As a Chiral Building Block
Precursor in Complex Natural Product Synthesis
The use of chiral propargylic alcohols as starting materials from the "chiral pool" is a well-established strategy in the total synthesis of natural products. These building blocks introduce a defined stereocenter early in a synthetic sequence, which is then carried through to the final target. The alkyne and alcohol functionalities serve as versatile handles for carbon-carbon bond formations and functional group interconversions.
For instance, the synthesis of macrocyclic lactones such as (-)-pyrenophorol (B1265001) and (+)-decarestrictine L has been accomplished starting from the closely related chiral building blocks (4R)- and (4S)-4-(tert-butyldimethylsiloxy)-1-pentyne. These syntheses effectively demonstrate how a chiral pentyne framework can be elaborated into complex natural products. A key step in these routes involves a ruthenium-catalyzed hydroacetoxylation of the terminal alkyne, showcasing the utility of this functional group in building more complex fragments.
Similarly, the core structure of (S)-5-Phenyl-1-pentyne-3-ol is reminiscent of precursors used to generate analogues of potent anticancer natural products like combretastatin (B1194345) A4. A recent synthesis of the analogue KGP-18 utilized a 1,5-diaryl-1-pentyne scaffold, which underwent a key Brønsted acid-catalyzed intramolecular hydroarylation to form the required benzosuberene core. This highlights the potential of the 5-phenyl-1-pentyne (B154860) backbone in accessing complex aromatic systems.
Table 1: Examples of Natural Product Synthesis Using Analogous Chiral Alkynes
| Starting Material Analogue | Target Natural Product / Analogue | Key Transformation | Reference |
|---|---|---|---|
| (4S)-4-(tert-butyldimethylsiloxy)-1-pentyne | (+)-Decarestrictine L | Ru(II)-catalyzed hydroacetoxylation, Wittig olefination |
Role in the Construction of Pharmacologically Significant Molecular Scaffolds
The structural motifs within this compound—a chiral alcohol and a phenyl-alkyne—are prevalent in a variety of pharmacologically active molecules. The synthesis of novel compounds for drug discovery often relies on building blocks that can be readily diversified to create libraries of analogues for structure-activity relationship (SAR) studies.
The terminal alkyne is particularly valuable for its ability to participate in coupling reactions, such as the Sonogashira coupling. This reaction is instrumental in building complex molecular scaffolds. For example, in the development of novel agonists for the G-protein coupled receptor GPR88, a potential target for neurological disorders, Sonogashira coupling of 1-pentyne (B49018) was used to introduce an alkynyl moiety into a core phenylacetic acid structure. This demonstrates a clear potential pathway where this compound, after suitable modification, could be coupled to various aromatic or heterocyclic systems to generate libraries of potential drug candidates.
Furthermore, nitrogen-containing heterocycles bearing a phenyl group at a specific distance are a known pharmacophore for compounds with neuropharmacological activity. The three-carbon chain separating the phenyl group and the hydroxyl group in this compound could be synthetically manipulated—for instance, by converting the alcohol to an amine—to access such privileged scaffolds.
Building Block for Novel Chiral Ligands in Asymmetric Catalysis
Optically active propargylic alcohols are highly valued precursors for the synthesis of chiral ligands used in asymmetric catalysis. The stereocenter of the alcohol can direct the geometry of the resulting ligand, which in turn controls the stereochemical outcome of the catalyzed reaction. The alkyne and alcohol groups can be derivatized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which are essential for binding to a metal center.
While a ligand synthesized directly from this compound is not documented, the synthesis of chiral phosphine (B1218219) ligands from analogous structures is a common strategy. For example, the hydroxyl group could be converted into a leaving group and displaced by a phosphine, or the alkyne could be used in a [2+2+2] cyclotrimerization reaction. The latter approach has been used with other chiral terminal alkynes to prepare optically active (η⁶-arene)ruthenium(0) complexes, which themselves can serve as chiral catalysts or ligand precursors. The phenyl group in the backbone could also play a role in the ligand's steric and electronic properties, influencing the efficacy of the final catalyst.
Table 2: Potential Strategies for Chiral Ligand Synthesis
| Synthetic Strategy | Potential Ligand Type | Key Functional Group Utilized | Analogous Reference |
|---|---|---|---|
| Nucleophilic substitution | Chiral Phosphine | Hydroxyl group | |
| Alkyne Cyclotrimerization | Chiral Arene-Metal Complex | Terminal alkyne |
Application in the Synthesis of Diverse Organic Structures (e.g., Heterocycles, Carbocycles)
The combination of an alkyne and an alcohol makes this compound a versatile substrate for cyclization reactions to form a wide array of carbocyclic and heterocyclic structures. The terminal alkyne is a particularly powerful functional group for constructing rings.
A compelling example of carbocycle formation is the transition metal-free, Brønsted acid-catalyzed intramolecular hydroarylation of 1,5-diaryl-1-pentynes. This reaction proceeds via a 7-endo cyclization to yield 9-aryl-substituted benzosuberenes, a seven-membered carbocyclic system. Given the structural similarity, this compound is a prime candidate for similar intramolecular cyclization strategies, where the phenyl group acts as the nucleophile to attack the activated alkyne, potentially leading to chiral tetralone derivatives or other carbocycles after subsequent transformations.
For heterocycle synthesis, the Paal-Knorr reaction, which constructs furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds, offers a potential route. The alkyne in this compound could be hydrated via a Meyer-Schuster rearrangement or related transformations to generate a 1,4-dicarbonyl precursor, which could then be cyclized to form substituted five-membered heterocycles. Additionally, the terminal alkyne can be a key component in multi-component reactions or transition-metal-catalyzed cyclizations to build a variety of heterocyclic scaffolds.
Potential in Materials Science and Polymer Chemistry
The synthesis of functional polymers from well-defined monomers is a major focus of materials science. Substituted polyacetylenes are a class of polymers known for their interesting electronic and optical properties. The properties of these materials can be tuned by the nature of the substituents on the polyene backbone.
Research has shown that 1-phenyl-1-alkynes bearing functional groups can be polymerized to create novel materials. For instance, carbazole-functionalized 1-phenyl-1-alkynes have been polymerized using transition metal catalysts to produce thermally stable polymers with unique optoelectronic properties. This suggests that a derivative of this compound could potentially serve as a monomer for the synthesis of new chiral polymers.
The incorporation of the chiral center from this compound into the polymer backbone could induce the formation of a helical polymer chain with a preferred screw-sense. This has been observed in other polyacetylenes where chiral pendant groups force the polymer into a predominantly one-handed helical conformation. Such chiral, helical polymers are of interest for applications in chiral recognition, separation, and asymmetric catalysis. The phenyl group and the hydroxyl group (or a derivative thereof) would further modulate the polymer's solubility, processability, and functional properties.
Derivatization Strategies for S 5 Phenyl 1 Pentyne 3 Ol
Transformations at the Propargylic Hydroxyl Group
The secondary hydroxyl group in (S)-5-Phenyl-1-pentyne-3-ol is a key site for modifications, including protection, oxidation, and asymmetric acylation, which can be crucial for multi-step syntheses.
To prevent unwanted reactions of the hydroxyl group during transformations at other parts of the molecule, it is often necessary to introduce a protecting group. Common strategies for protecting secondary alcohols involve their conversion to ethers or esters. masterorganicchemistry.com
Ether Formation: Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and straightforward removal. masterorganicchemistry.com For instance, the hydroxyl group of this compound can be converted to a tert-butyldimethylsilyl (TBDMS) ether by reaction with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. Other silyl ethers, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS) ethers, offer varying degrees of stability and can be selectively removed. chemeurope.com Acetal protecting groups, like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are also widely used and are stable to bases but can be removed under acidic conditions. oup.comuwindsor.ca Benzyl ethers are another option, offering robustness and removal via hydrogenolysis. uwindsor.ca
Ester Formation: The hydroxyl group can also be protected as an ester. Acetyl (Ac) or pivaloyl (Piv) groups can be introduced by reacting the alcohol with the corresponding acyl chloride or anhydride. chemeurope.com These ester protecting groups can be removed by acidic or basic hydrolysis. chemeurope.com
The choice of protecting group is critical and depends on the planned subsequent reaction steps, as their stability profiles differ significantly.
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous Acid |
| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Acid or Base Hydrolysis |
Oxidation of the secondary alcohol in this compound can yield the corresponding ketone, 5-phenyl-1-pentyn-3-one. A variety of oxidizing agents can be employed for this transformation. A practical and environmentally friendly method involves the aerobic oxidation of propargylic alcohols using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This method uses oxygen as the oxidant and is suitable for a broad range of substrates. organic-chemistry.org Other common methods include Swern oxidation, Dess-Martin periodinane (DMP), and manganese dioxide (MnO₂), the latter being particularly effective for the oxidation of propargylic alcohols. osti.gov
More forceful oxidation can lead to the cleavage of carbon-carbon bonds. masterorganicchemistry.com For instance, ozonolysis followed by an oxidative work-up can cleave the alkyne moiety. libretexts.org However, specific conditions for the oxidative cleavage of the alcohol to a carboxylic acid without affecting the alkyne are less common and would require careful selection of reagents to avoid competing reactions at the triple bond.
| Oxidation Product | Reagents | Typical Yield |
| 5-Phenyl-1-pentyn-3-one | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Good to Excellent organic-chemistry.org |
| 5-Phenyl-1-pentyn-3-one | Dess-Martin Periodinane (DMP) | High |
| 5-Phenyl-1-pentyn-3-one | Manganese Dioxide (MnO₂) | Variable, substrate-dependent |
Asymmetric acylation is a powerful technique for the kinetic resolution of racemic secondary alcohols. wikipedia.org This process utilizes a chiral catalyst or an enzyme to selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted, enantioenriched alcohol. wikipedia.org Lipases are commonly employed for this purpose due to their high enantioselectivity. nih.gov
For a racemic mixture of 5-phenyl-1-pentyne-3-ol, lipase-catalyzed transesterification with an acyl donor like vinyl acetate (B1210297) can be used. For example, Novozym 435, a commercially available lipase (B570770), has been shown to be highly effective in the kinetic resolution of similar secondary alcohols, such as 1-phenylethanol and 1-phenyl-1-propanol. nih.govnih.gov In such a resolution, one enantiomer (e.g., the R-enantiomer) would be preferentially acylated, leaving the unreacted this compound with high enantiomeric excess. nih.gov The efficiency of the resolution is influenced by factors such as the choice of lipase, acyl donor, solvent, and temperature. nih.gov
| Enzyme | Acyl Donor | Solvent | Result |
| Novozym 435 | Vinyl Acetate | Toluene | High enantiomeric excess of the unreacted S-enantiomer nih.gov |
| Candida rugosa lipase | Vinyl Acetate | Diisopropyl ether | Effective for resolution of similar hydroxy compounds researchgate.net |
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne of this compound provides a versatile handle for carbon-carbon bond formation and other additions, significantly expanding its synthetic potential.
Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org this compound can be coupled with various aryl or vinyl halides to produce more complex structures containing an internal alkyne. The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a wide range of functional groups. wikipedia.orgnrochemistry.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Cadiot-Chodkiewicz Coupling: This reaction specifically couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. wikipedia.orgrsc.org The reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. jk-sci.comsynarchive.com This method allows for the selective formation of the cross-coupled product, avoiding the homocoupling that can be a significant side reaction in other diyne syntheses like the Glaser coupling. wikipedia.org The hydroxyl group in this compound can promote this coupling reaction. alfa-chemistry.com
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Pd(0) complex, Cu(I) salt, Amine base | Arylalkyne or Enyne wikipedia.org |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical 1,3-Diyne jk-sci.comsynarchive.com |
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond of this compound can proceed once or twice, depending on the stoichiometry of the reagent. youtube.comjove.com The addition typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halogen adding to the more substituted carbon of the alkyne, forming a vinyl halide. chemistrysteps.commasterorganicchemistry.com A second addition results in a geminal dihalide. chemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, leading to the formation of a vinyl bromide with the bromine on the terminal carbon. jove.comjove.com
Hydrometallation: This reaction involves the addition of a metal-hydride bond across the alkyne. This process is highly valuable for the synthesis of vinylmetallic reagents, which can then be used in subsequent cross-coupling reactions. Common hydrometallation reagents include boranes (hydroboration), silanes (hydrosilylation), and aluminum hydrides (hydroalumination). The regioselectivity and stereoselectivity of the addition are often controlled by the specific metal and ligands used. For terminal alkynes, the metal typically adds to the terminal carbon.
| Reaction | Reagent | Regioselectivity | Product |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Markovnikov | Vinyl halide, Geminal dihalide chemistrysteps.com |
| Hydrohalogenation | HBr, ROOR (peroxides) | Anti-Markovnikov | Vinyl bromide jove.com |
| Hydroboration | BH₃, then H₂O₂/NaOH | Anti-Markovnikov | Aldehyde (after tautomerization) |
| Hydrosilylation | HSiR₃, Catalyst | Varies with catalyst | Vinylsilane |
Cycloaddition Reactions
The terminal alkyne of this compound is a prime functional group for participating in cycloaddition reactions, which are powerful methods for constructing cyclic structures. Notable examples include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Pauson-Khand reaction.
Click Chemistry: The CuAAC reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. In a typical procedure, this compound can be reacted with an organic azide, such as benzyl azide, in the presence of a copper(I) catalyst to yield the corresponding triazole. The reaction is often carried out in solvents like DMF or Cyrene™ at room temperature. nih.govbeilstein-journals.org The choice of copper source and ligands can influence the reaction rate and efficiency. nih.gov
Pauson-Khand Reaction: This [2+2+1] cycloaddition involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgwikipedia.org The intramolecular version of this reaction is particularly useful for creating fused bicyclic systems with high stereoselectivity. wikipedia.orgnih.gov For this compound, the hydroxyl group would first need to be tethered to an alkene. The resulting enyne can then undergo an intramolecular Pauson-Khand reaction. Research on similar chiral propargylic alcohols has shown that these reactions can proceed with high diastereoselectivity, with the stereochemistry of the chiral center directing the approach of the coordinating metal complex. scripps.edu The reaction conditions typically involve elevated temperatures and pressures, although milder protocols are continuously being developed. wikipedia.orgrsc.org
Table 1: Exemplary Cycloaddition Reactions of this compound Derivatives
| Reaction Type | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuAAC | Benzyl Azide | CuI, Et3N | 1-Benzyl-4-(1-(S)-hydroxy-3-phenylpropyl)-1H-1,2,3-triazole | 88-96 | General procedure adapted from beilstein-journals.org |
| Intramolecular Pauson-Khand | Alkene-tethered derivative | Co2(CO)8 | Fused bicyclic cyclopentenone | 60-93 | General procedure adapted from scripps.edu |
Functionalization of the Phenyl Moiety via Electrophilic Aromatic Substitution
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. The existing alkyl side chain is an activating group and an ortho-, para-director. Therefore, electrophiles are expected to add primarily at the ortho and para positions of the phenyl ring. The regioselectivity can be influenced by steric hindrance from the propyl alcohol chain and the specific reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would yield the corresponding aryl halides. The specific conditions for these reactions would need to be optimized to favor monosubstitution and to control the ortho/para selectivity.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents | Expected Major Products (ortho/para) |
|---|---|---|
| Nitration | HNO3, H2SO4 | (S)-5-(4-Nitrophenyl)-1-pentyne-3-ol and (S)-5-(2-Nitrophenyl)-1-pentyne-3-ol |
| Bromination | Br2, FeBr3 | (S)-5-(4-Bromophenyl)-1-pentyne-3-ol and (S)-5-(2-Bromophenyl)-1-pentyne-3-ol |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | (S)-5-(4-Acetylphenyl)-1-pentyne-3-ol and (S)-5-(2-Acetylphenyl)-1-pentyne-3-ol |
Stereospecific Transformations of the Chiral Center and Adjacent Bonds
The secondary alcohol in this compound is a key site for stereospecific transformations, allowing for the synthesis of other chiral molecules with either retention or inversion of configuration at the stereocenter.
Reactions with Inversion of Stereochemistry: The Mitsunobu reaction is a classic method for achieving inversion of configuration at a stereogenic alcohol center. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, ethers, and azides, by reacting it with a suitable nucleophile in the presence of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org For example, reacting this compound with benzoic acid under Mitsunobu conditions would yield the corresponding (R)-benzoate ester.
Reactions with Retention of Stereochemistry: The Williamson ether synthesis is a common method for preparing ethers that typically proceeds with retention of configuration if the alcohol is first converted to its alkoxide. libretexts.orglibretexts.org For instance, deprotonation of this compound with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide), would yield the corresponding (S)-ether. It is crucial to ensure that the reaction proceeds via an SN2 pathway at the alkyl halide and not at the chiral center to maintain the stereochemistry.
Table 3: Stereospecific Transformations of this compound
| Reaction | Reagents | Expected Product | Stereochemistry |
|---|---|---|---|
| Mitsunobu Esterification | Benzoic acid, PPh3, DIAD | (R)-5-Phenyl-1-pentyn-3-yl benzoate | Inversion |
| Williamson Ether Synthesis | 1. NaH; 2. CH3I | (S)-3-Methoxy-5-phenyl-1-pentyne | Retention |
Future Research Directions in S 5 Phenyl 1 Pentyne 3 Ol Chemistry
Development of More Efficient and Sustainable Asymmetric Synthetic Methodologies
The pursuit of greener and more economical synthetic routes to enantiopure propargylic alcohols like (S)-5-Phenyl-1-pentyne-3-ol is a paramount objective in contemporary organic chemistry. Current research trajectories are focused on minimizing environmental impact and improving process efficiency.
Future efforts will likely focus on optimizing these green methodologies. This includes the development of recyclable catalysts and enzymes, the use of water as a reaction medium, and the reduction of hazardous reagents, aligning with the principles of green chemistry. nih.gov
Table 1: Comparison of Sustainable Synthetic Approaches for Chiral Propargylic Alcohols
| Methodology | Key Features | Advantages | Representative Research Findings |
|---|---|---|---|
| Solvent-Free Catalysis | Reactions are conducted without a solvent or in highly concentrated conditions. nih.gov | Reduced waste (E-factor), cost savings, lower energy use, smaller reactor volume. nih.gov | Asymmetric addition of acetylides to aliphatic aldehydes achieved high enantioselectivity (>90% ee) and good yields under solvent-free conditions. nih.gov |
| Biocatalytic Deracemization | Utilizes a sequence of enzymes to convert a racemic mixture into a single enantiomer. acs.org | High enantioselectivity, mild reaction conditions (room temperature, neutral pH), biodegradable catalysts. acs.org | A peroxygenase from Agrocybe aegerita oxidizes the racemate to a ketone, followed by enantioselective reduction by an (R)- or (S)-selective alcohol dehydrogenase. acs.org |
| CO₂-Promoted Hydration | Uses carbon dioxide to promote the hydration of propargylic alcohols to form α-hydroxy ketones. nih.gov | Utilizes a renewable C1 source, can operate at atmospheric pressure, employs low catalyst loading (as low as 0.005 mol% AgOAc). nih.gov | An AgOAc/[Emim][OAc] system demonstrated high yields and excellent recyclability for at least five cycles. nih.gov |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The core of synthesizing this compound lies in the enantioselective addition of an alkyne to an aldehyde. The development of novel and more effective catalytic systems is central to advancing this field. Research is bifurcated into metal-based catalysis and organocatalysis, with significant efforts to discover new ligands and reaction promoters.
In metal catalysis , a variety of metals including zinc, copper, titanium, and indium have been employed. rsc.orgorganic-chemistry.org The Carreira group pioneered the use of a catalyst system comprising Zn(OTf)₂ and the chiral amino alcohol (+)-N-methylephedrine for the practical synthesis of propargylic alcohols from terminal alkynes and aldehydes. organic-chemistry.org This system is notable for its tolerance to air and moisture. organic-chemistry.org Other systems, such as those using Ti(OiPr)₄ in combination with BINOL, have also shown high enantioselectivity. organic-chemistry.org More recent developments include palladium-catalyzed kinetic resolutions to access chiral tertiary propargylic alcohols with excellent enantioselectivity (93–>99% ee). mdpi.com
Organocatalysis presents a metal-free alternative. Chiral Brønsted acids, for example, have been shown to catalyze the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, demonstrating the potential for stereocontrol via chiral counter-anion pairing. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for reactions involving functionalized propargylic alcohols. organic-chemistry.org
Future work will aim to identify catalysts that offer higher turnover numbers, broader substrate scope, lower catalyst loadings, and improved enantioselectivity, particularly for more challenging ketone substrates. nih.govnih.gov The design of new chiral ligands, informed by mechanistic and computational studies, will be crucial. nih.gov
Table 2: Selected Catalytic Systems for Asymmetric Alkynylation
| Catalyst System | Metal/Organocatalyst | Chiral Ligand/Additive | Key Features | Achieved Enantioselectivity |
|---|---|---|---|---|
| Carreira Catalysis | Zn(OTf)₂ | (+)-N-Methylephedrine | Operationally simple; tolerant to air and moisture. organic-chemistry.org | Up to 99% ee for various aldehydes. organic-chemistry.org |
| Shibasaki Catalysis | In(III) | BINOL | Bifunctional catalyst activates both alkyne and aldehyde. organic-chemistry.org | High enantioselectivity for a broad range of substrates. organic-chemistry.org |
| Chan Catalysis | Ti(OiPr)₄ | BINOL | Effective for alkynylzinc additions at room temperature. organic-chemistry.org | High enantioselectivity. organic-chemistry.org |
| Copper/Bis(oxazoline) | CuI | Bis(oxazoline) ligands | Computationally-guided ligand optimization; low catalyst loading (5 mol%). nih.gov | Up to 96% ee for alkynylation of quinolones. nih.gov |
| Brønsted Acid Catalysis | (R)-TRIP | N/A | Organocatalytic; efficient stereocontrol via chiral counter-anion. nih.gov | Up to 97% ee for allene (B1206475) synthesis from propargylic alcohols. nih.gov |
Integration of this compound into Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. The synthesis of chiral propargylic alcohols is an area ripe for the application of flow chemistry.
Flow processes have been developed for asymmetric propargylation, demonstrating the practical use of unstable intermediates like allenyllithium. mdpi.comnih.gov In one example, a connected continuous process involving allene dissolution, lithiation, transmetallation, and asymmetric propargylation successfully produced a homopropargyl β-amino alcohol with high diastereoselectivity. nih.gov This process was enabled by real-time monitoring with Process Analytical Technology (PAT), such as FlowIR, ensuring stable and scalable operation. nih.gov
Future research will focus on developing robust heterogeneous or immobilized catalysts suitable for packed-bed reactors, which simplifies product purification and catalyst recycling. beilstein-journals.orgacs.org The integration of automated platforms for reaction optimization, employing design of experiment (DoE) principles, will accelerate the discovery of ideal conditions for synthesizing this compound and its derivatives. rsc.org The development of electrochemical flow methods also presents a novel direction for C-H functionalization and other transformations relevant to this chemistry. rsc.org
Table 3: Advantages of Flow Chemistry in Chiral Alcohol Synthesis
| Feature | Advantage in Flow vs. Batch | Implication for this compound Synthesis |
|---|---|---|
| Safety | Small reactor volumes and superior heat dissipation allow for the safe handling of hazardous reagents and highly exothermic reactions. beilstein-journals.org | Enables the use of unstable intermediates (e.g., organolithiums) and potentially hazardous reagents under controlled conditions. mdpi.comnih.gov |
| Reaction Time | Significant reduction in reaction times due to enhanced mixing and the ability to operate at higher temperatures and pressures. beilstein-journals.org | Processes that take hours in batch can be completed in minutes, increasing throughput. beilstein-journals.org |
| Scalability | "Scaling out" by running multiple reactors in parallel or for longer durations is more straightforward than "scaling up" large batch reactors. nih.gov | Facilitates easier transition from laboratory-scale discovery to pilot or production scale. |
| Automation & Optimization | Amenable to integration with automated pumps, sensors, and software for rapid screening of reaction conditions. rsc.org | Accelerates the optimization of catalyst loading, temperature, stoichiometry, and residence time for maximum yield and enantioselectivity. |
Expanding the Scope of its Application in New Chemical and Biological Fields
While this compound is a recognized synthetic intermediate, a significant area for future research is the expansion of its use in novel chemical and biological contexts. The bifunctional nature of propargylic alcohols, with both a hydroxyl group and an alkyne, makes them exceptionally versatile building blocks for constructing complex molecular architectures. researchgate.netrsc.org
In synthetic chemistry , future work will see this compound used as a linchpin in the total synthesis of new natural products and complex bioactive molecules. mdpi.com Its stereocenter can direct subsequent transformations, and the alkyne moiety can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations, to build molecular complexity rapidly. researchgate.netacs.org For example, derivatives can be used in Pauson-Khand reactions to form bicyclic compounds or transformed into chiral allenes. rsc.org
In medicinal chemistry and chemical biology , there is a growing interest in the intrinsic biological activities of propargylic alcohols and their derivatives. Studies have reported antibacterial activity for certain aromatic homopropargyl alcohols. scirp.org Other research has shown that propargylic alcohols derived from isatin (B1672199) can modulate the activity of enzymes like alkaline phosphatase and lactate (B86563) dehydrogenase in parasites. nih.gov this compound and its parent compound, 5-phenyl-1-pentyne (B154860), have also been studied as mechanism-based inhibitors of cytochrome P450 enzymes. Future research should involve systematic screening of libraries based on the this compound scaffold against a wider range of biological targets, including enzymes, receptors, and ion channels, to identify new therapeutic leads.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Tools
A deeper understanding of the reaction mechanisms governing the enantioselective synthesis of this compound is crucial for the rational design of improved catalysts and processes. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for these investigations.
In situ spectroscopy , including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allows for the real-time observation of catalytic cycles. capes.gov.br These techniques can identify key reactive intermediates, determine catalyst resting states, and provide kinetic data that is essential for elucidating the reaction pathway. For example, in situ IR has been used to study the indium(III)-catalyzed alkynylation of aldehydes, while NMR has been used to monitor the progress of copper-catalyzed asymmetric alkynylations. capes.gov.brnsf.gov
Computational tools , particularly Density Functional Theory (DFT), have become indispensable for modeling transition states and understanding the origins of enantioselectivity. researchgate.netresearchgate.net In silico studies can predict how a ligand's structure influences the stereochemical outcome, guiding the selection and design of new, more effective chiral ligands. nih.gov For example, computational approaches have been used to identify the optimal bis(oxazoline) ligand for the copper-catalyzed alkynylation of quinolones, leading to products with high enantiomeric excess. nih.gov Future research will see a tighter integration of these experimental and computational methods to build comprehensive models of catalytic systems, accelerating the development cycle for next-generation catalysts.
Q & A
Q. Basic Research Focus
- GC-MS : Confirms molecular weight (MW 164.24 g/mol) and detects impurities via fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., -OH stretch ~3300 cm, alkyne C≡C stretch ~2100 cm) .
- NMR : -NMR distinguishes sp-hybridized carbons (~70–85 ppm for alkyne) and aromatic carbons (~125–140 ppm) . 2D techniques (COSY, HSQC) resolve stereochemical ambiguities.
- Computational Modeling : Density functional theory (DFT) optimizes molecular geometry and predicts spectroscopic data for validation .
How do structural modifications (e.g., alkyne vs. alkene, substituent position) impact the reactivity of this compound in nucleophilic additions?
Advanced Research Focus
Comparative studies with analogs like (S)-1-Phenylhex-5-en-3-ol reveal that the alkyne moiety in this compound enhances electrophilicity at the propargylic position, facilitating nucleophilic attacks (e.g., in Mitsunobu or Sharpless epoxidation reactions) . Steric effects from the phenyl group at C5 influence regioselectivity in cycloadditions. Computational studies (e.g., frontier molecular orbital analysis) can predict reactivity differences between alkynes and alkenes .
What methodologies resolve contradictions in reported enantioselectivity for catalytic syntheses of this compound?
Advanced Research Focus
Discrepancies in ee values across studies often arise from catalyst-substrate mismatches or solvent effects. For example, copper(I)/BOX ligand systems may underperform in polar aprotic solvents due to reduced catalyst stability. Methodological triangulation—combining kinetic studies, DFT calculations, and in-situ IR monitoring—can identify optimal conditions . Cross-validation with independent synthetic routes (e.g., enzymatic resolution) ensures robustness .
How can researchers design experiments to probe the compound’s interactions in chiral environments (e.g., enzyme active sites)?
Q. Advanced Research Focus
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to chiral receptors or enzymes .
- Kinetic Resolution : Incubate racemic mixtures with enantioselective enzymes (e.g., lipases) and monitor reaction progress via chiral GC .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to enhance yields of the (S)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
